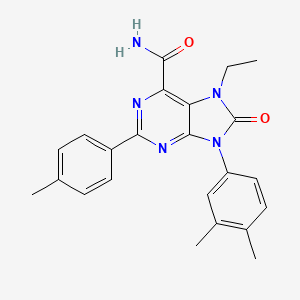![molecular formula C24H27N3O2S B1650541 N-cyclopentyl-10-(3,5-dimethylphenyl)-11-methyl-9-oxo-3-thia-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),4,7-triene-11-carboxamide CAS No. 1185164-26-4](/img/structure/B1650541.png)
N-cyclopentyl-10-(3,5-dimethylphenyl)-11-methyl-9-oxo-3-thia-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),4,7-triene-11-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopentyl-6-(3,5-dimethylphenyl)-7-methyl-5-oxo-5,6,7,8-tetrahydrothieno[3’,2’:4,5]pyrrolo[1,2-a]pyrazine-7-carboxamide is a complex organic compound that belongs to the class of pyrrolopyrazine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-6-(3,5-dimethylphenyl)-7-methyl-5-oxo-5,6,7,8-tetrahydrothieno[3’,2’:4,5]pyrrolo[1,2-a]pyrazine-7-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the pyrrole ring: This can be achieved through the cross-coupling of pyrrole with acyl (bromo)acetylenes in the presence of a catalyst such as solid alumina at room temperature.
Addition of propargylamine: The acetylenes obtained from the previous step are reacted with propargylamine to form N-propargylenaminones.
Intramolecular cyclization: The final step involves the cyclization of the prepared propargylic derivatives using a base like Cs2CO3 in DMSO to form the desired pyrrolopyrazine structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This could include the use of continuous flow reactors and automated synthesis platforms.
化学反应分析
Types of Reactions
N-cyclopentyl-6-(3,5-dimethylphenyl)-7-methyl-5-oxo-5,6,7,8-tetrahydrothieno[3’,2’:4,5]pyrrolo[1,2-a]pyrazine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present on the compound.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Solvents: DMSO, ethanol, methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
N-cyclopentyl-6-(3,5-dimethylphenyl)-7-methyl-5-oxo-5,6,7,8-tetrahydrothieno[3’,2’:4,5]pyrrolo[1,2-a]pyrazine-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-cyclopentyl-6-(3,5-dimethylphenyl)-7-methyl-5-oxo-5,6,7,8-tetrahydrothieno[3’,2’:4,5]pyrrolo[1,2-a]pyrazine-7-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, thereby affecting biochemical pathways.
Receptor binding: It may bind to specific receptors, modulating their activity and leading to various physiological effects.
相似化合物的比较
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar core structure and may exhibit comparable biological activities.
Thienopyridine derivatives: These compounds also contain a thieno ring and may have similar chemical properties.
Uniqueness
N-cyclopentyl-6-(3,5-dimethylphenyl)-7-methyl-5-oxo-5,6,7,8-tetrahydrothieno[3’,2’:4,5]pyrrolo[1,2-a]pyrazine-7-carboxamide is unique due to its specific substitution pattern and the presence of both cyclopentyl and dimethylphenyl groups, which may confer distinct biological and chemical properties.
属性
CAS 编号 |
1185164-26-4 |
|---|---|
分子式 |
C24H27N3O2S |
分子量 |
421.6 |
IUPAC 名称 |
N-cyclopentyl-10-(3,5-dimethylphenyl)-11-methyl-9-oxo-3-thia-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),4,7-triene-11-carboxamide |
InChI |
InChI=1S/C24H27N3O2S/c1-15-10-16(2)12-19(11-15)27-21(28)20-13-17-8-9-30-22(17)26(20)14-24(27,3)23(29)25-18-6-4-5-7-18/h8-13,18H,4-7,14H2,1-3H3,(H,25,29) |
InChI 键 |
BZENUTGDLTUAML-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=CC4=C(N3CC2(C)C(=O)NC5CCCC5)SC=C4)C |
规范 SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=CC4=C(N3CC2(C)C(=O)NC5CCCC5)SC=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(4-hydroxyphenyl)butan-2-yl]-2-piperidin-4-ylacetamide](/img/structure/B1650458.png)
![[4-(5-Methylpyrazol-1-yl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B1650459.png)
![5-(4-Methanesulfonylphenyl)-11-methyl-3-phenyl-8-thia-6-azatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene hydrochloride](/img/structure/B1650460.png)
![(2-Butyl-1-benzofuran-3-yl)(4-{[2-(ethylamino)(~2~H_4_)ethyl]oxy}-3,5-diiodophenyl)methanone](/img/structure/B1650463.png)
![N-(2-methoxybenzyl)-6-methyl-4-oxo-2-phenyl-5-propyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-6-carboxamide](/img/structure/B1650464.png)
![10-(acetylamino)-8-fluoro-2-(4-fluorobenzyl)-3-methyl-N-(3-methylbutyl)-1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide](/img/structure/B1650466.png)
![3-benzyl-8-methyl-5-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B1650468.png)
![3-({8-[4-({[5-(4-Pyridyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzoyl]-8-azabicyclo[3.2.1]oct-3-yl}oxy)benzonitrile](/img/structure/B1650469.png)
![1-benzyl-5-[(dimethylamino)sulfonyl]-N-propyl-1H-indole-2-carboxamide](/img/structure/B1650472.png)
![3-[2-(3-methoxyphenyl)-4,5-dimethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]-N-[4-(methylthio)benzyl]propanamide](/img/structure/B1650474.png)
![5-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-methyl-N-[2-(4-methylpiperidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B1650477.png)
![5-[(2-chlorophenyl)acetyl]-3-[4-ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1650478.png)

![1-ethyl-2-(pyrrolidin-1-ylcarbonyl)chromeno[4,3-b]pyrrol-4(1H)-one](/img/structure/B1650480.png)
